An In-Depth Technical Guide to Cumyl Dithiobenzoate
An In-Depth Technical Guide to Cumyl Dithiobenzoate
Introduction: Cumyl dithiobenzoate (CDB) is a prominent chain transfer agent (CTA) utilized in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. As a type of controlled radical polymerization, the RAFT process enables the synthesis of polymers with predetermined molecular weights, low polydispersity indices (PDI), and complex macromolecular architectures such as block, comb, and star polymers.[1][2] CDB is particularly effective for controlling the polymerization of styrenes and acrylates. This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development, detailing the core properties, experimental protocols, and mechanistic role of Cumyl dithiobenzoate.
Core Physicochemical Properties
The fundamental properties of Cumyl dithiobenzoate are summarized in Table 1, providing essential data for its application in experimental settings.
Table 1: Physicochemical Properties of Cumyl Dithiobenzoate
| Property | Value |
| IUPAC Name | 2-phenylpropan-2-yl benzenecarbodithioate[1] |
| Synonyms | Cumyl dithiobenzoate, 2-Phenylpro-2-yl dithiobenzoate[1] |
| CAS Number | 201611-77-0[3] |
| Molecular Formula | C₁₆H₁₆S₂[1] |
| Molecular Weight | 272.43 g/mol [3] |
| Appearance | Dark-purple oil or solid[3][4] |
| Density | 1.125 g/mL at 25 °C[3] |
| Flash Point | 104.4 °C (219.9 °F)[3] |
| Purity (Typical) | ≥99% (HPLC)[3] |
| ¹H NMR Signals | Signals can be assigned in the regions of 1.99, 7.2-7.6, and 7.85 ppm.[4] |
Experimental Protocols
Detailed methodologies for the synthesis of Cumyl dithiobenzoate and its subsequent use in RAFT polymerization are provided below. Rigorous purification of the RAFT agent is critical, as impurities such as dithiobenzoic acid can significantly retard or inhibit the polymerization process.[5][6]
Synthesis of Cumyl Dithiobenzoate (CDB)
This protocol describes a common method for synthesizing CDB via the addition of dithiobenzoic acid to α-methylstyrene.[4]
Materials:
-
Magnesium turnings
-
Dry diethyl ether
-
Carbon disulfide (CS₂)
-
Hydrochloric acid (HCl)
-
α-methylstyrene
-
Carbon tetrachloride (CCl₄)
-
p-toluenesulfonic acid (catalyst)
-
Silica (B1680970) gel or neutral alumina (B75360) for column chromatography
-
Petroleum ether or hexane (B92381) (eluent)
-
Nitrogen gas atmosphere
Procedure:
-
Preparation of Dithiobenzoic Acid:
-
A Grignard reagent is first prepared by reacting bromobenzene with magnesium turnings in dry diethyl ether under a nitrogen atmosphere.
-
The reaction is initiated, and once complete, the mixture is cooled to 0°C.
-
Carbon disulfide is added dropwise to the Grignard reagent.
-
The reaction is quenched with HCl, yielding crude dithiobenzoic acid as a dark-red brown oil after removal of the ether.[4]
-
-
Reaction with α-methylstyrene:
-
The crude dithiobenzoic acid, α-methylstyrene, carbon tetrachloride, and a small amount of p-toluenesulfonic acid are combined under a nitrogen atmosphere.[4]
-
The mixture is heated at 70°C for approximately 5 hours.[4]
-
Following the reaction, the solvent and any excess monomer are removed using a rotary evaporator.[4]
-
-
Purification:
-
The resulting residue is purified by column chromatography. While silica gel can be used, chromatography on neutral alumina is often recommended to ensure the stability and effectiveness of the final product.[4][5]
-
The purified Cumyl dithiobenzoate is obtained as a dark-purple oil.[4] One reported synthesis using this method yielded approximately 3% of the final product.[4]
-
The purified agent should be stored at 4°C in the absence of light to maintain its effectiveness.[5][6]
-
RAFT Polymerization of Styrene (B11656) with CDB
This protocol outlines a standard procedure for the bulk polymerization of styrene using CDB as the RAFT agent and AIBN as the initiator.
Materials:
-
Styrene monomer (inhibitor removed by passing through basic alumina)
-
Cumyl dithiobenzoate (CDB)
-
2,2'-Azobis(isobutyronitrile) (AIBN) (initiator)
-
Ampules or Schlenk tubes
-
Apparatus for freeze-pump-thaw cycles
-
Constant temperature oil bath
-
Chloroform
Procedure:
-
Reaction Setup:
-
Degassing:
-
The contents of the ampule are thoroughly deoxygenated, typically by subjecting the mixture to at least three freeze-pump-thaw cycles.
-
-
Polymerization:
-
Isolation and Analysis:
-
The polymerization is quenched by cooling the ampule in liquid nitrogen.[4]
-
The polymer is dissolved in chloroform, and the monomer conversion is determined gravimetrically.[4]
-
The polymer is recovered by precipitation into methanol and dried under vacuum.[4]
-
The number-average molecular weight (Mₙ) and molecular weight distribution (Mₙ/Mₙ) are determined by Size Exclusion Chromatography (SEC).[4] RAFT polymerization using CDB can produce polymers with very narrow polydispersities (Mₙ/Mₙ < 1.2).[4]
-
Mechanism of RAFT Polymerization
The controlling action of Cumyl dithiobenzoate in RAFT polymerization is governed by a degenerative chain transfer mechanism. A propagating radical adds to the thiocarbonyl group of the RAFT agent, forming an intermediate radical. This intermediate can then fragment, releasing either the original radical or a new radical (the leaving 'R' group from the initial RAFT agent), which can then initiate a new polymer chain. This rapid exchange between active (propagating) and dormant (thiocarbonyl-capped) species allows for controlled chain growth.
Figure 1: The core mechanism of RAFT polymerization using a dithiobenzoate like CDB.
References
- 1. Cumyl dithiobenzoate | C16H16S2 | CID 11065602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2-苯基-2-丙基苯并二硫 99% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. scialert.net [scialert.net]
- 5. researchgate.net [researchgate.net]
- 6. uni-pc.gwdg.de [uni-pc.gwdg.de]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
